molecular formula C19H21BrN2O4S B2759230 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922077-10-9

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2759230
CAS No.: 922077-10-9
M. Wt: 453.35
InChI Key: VLWRLBJAYXCVAY-UHFFFAOYSA-N
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Description

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a sophisticated chemical probe of significant interest in medicinal chemistry and chemical biology for the development of targeted protein degraders. Its core structure is based on a tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold, a privileged chemotype known to exhibit high affinity for specific protein families. This compound is specifically designed to function as a high-affinity ligand for the bromodomain-containing protein BRD4, as evidenced by its characterization in published chemical probes and related derivatives Source . The molecular structure strategically incorporates a benzenesulfonamide group bearing a bromine atom at the para position, which serves as a versatile synthetic handle for further derivatization, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) Source . As a research tool, it enables the investigation of BRD4's role in transcriptional regulation and cellular proliferation. Its primary research value lies in its utility for studying bromodomain biology and as a critical building block for constructing novel degrader molecules that aim to catalytically and selectively eliminate BRD4 and other BET family proteins from cells, providing a powerful method for target validation and probing disease mechanisms in oncology and inflammatory disorders.

Properties

IUPAC Name

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-4-22-16-11-14(7-10-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWRLBJAYXCVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include sulfonamide derivatives with variations in halogenation, heterocyclic cores, and substituent groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
Target Compound Benzo[b][1,4]oxazepine 7-Bromobenzenesulfonamide; 5-ethyl; 3,3-dimethyl Enhanced lipophilicity due to bromine and alkyl groups; moderate solubility
N-{4-[(4-Bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide** 1,2,4-Oxadiazole 4-Bromophenylsulfonyl Lower molecular weight; higher solubility but reduced antimicrobial efficacy
N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide Benzamide p-Tolyl; phenylsulfonyl Non-brominated analog; superior antimicrobial activity due to balanced solubility
4H-1,3-Oxazol-5-one derivatives Oxazolone Variable halogenation (Cl, Br) Bromine slightly enhances activity; chloro derivatives show reduced potency

Structural Insights from Crystallography

The target compound’s benzo[b][1,4]oxazepine core likely adopts a rigid conformation due to intramolecular hydrogen bonding between the sulfonamide and oxazepine carbonyl groups. This rigidity contrasts with the more flexible 1,2,4-oxadiazole derivatives, which may explain differences in target binding . Software like SHELXL and WinGX enables precise refinement of such structural features, critical for structure-activity relationship (SAR) studies .

Research Findings and Implications

  • Bioactivity Trade-offs : While bromine enhances target affinity in some cases (e.g., oxazolones), its incorporation into bulkier scaffolds like benzo[b][1,4]oxazepine may reduce solubility below therapeutic thresholds .
  • SAR Trends : Alkyl groups (ethyl, dimethyl) improve metabolic stability but may sterically hinder interactions with biological targets. Optimizing substituent size and polarity is crucial .
  • Crystallographic Validation : Tools like ORTEP-3 confirm that the target compound’s sulfonamide group adopts a planar geometry, favoring interactions with enzyme active sites .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves constructing the benzoxazepine core via cyclization of substituted aminophenol derivatives, followed by sulfonamide coupling. Key steps include:

  • Core formation : Condensation of ethylenediamine derivatives with substituted benzaldehydes under acidic conditions (e.g., HCl catalysis) .
  • Sulfonamide coupling : Reaction of the benzoxazepine intermediate with 4-bromobenzenesulfonyl chloride in anhydrous DMF using triethylamine as a base .
    Optimization :
  • Temperature control (60–80°C) minimizes side reactions during cyclization .
  • Solvent polarity (e.g., DMF vs. THF) influences sulfonamide coupling efficiency .
  • Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the bromo and sulfonamide groups. Discrepancies in aromatic proton splitting patterns are resolved via 2D-COSY or NOESY to distinguish between para/meta substitution .
  • LC–MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+^+ = 507.2 g/mol) and detects impurities .
  • IR : Sulfonamide S=O stretches (~1350 cm1^{-1}) and carbonyl C=O (~1680 cm1^{-1}) confirm functional groups .

Advanced: How does the bromine substituent influence biological activity compared to other halogenated analogs (e.g., fluoro or chloro)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., carbonic anhydrases) compared to smaller halogens. This is validated via:
    • Enzyme inhibition assays : IC50_{50} values for bromo derivatives are 2–3× lower than fluoro analogs .
    • Molecular docking : Bromine forms π-alkyl interactions with residues in enzyme active sites (e.g., Phe-131 in CA-II) .
  • Contradiction Note : Some studies report reduced solubility for bromo derivatives, necessitating co-solvents (e.g., DMSO) in in vitro assays .

Advanced: What strategies mitigate contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardization : Use uniform assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC50_{50} measurements .
  • Orthogonal validation : Pair enzyme kinetics with cellular assays (e.g., cytotoxicity in HEK-293 cells) to confirm target specificity .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) to identify outliers due to solvent effects or impurities .

Advanced: How can computational methods predict reactivity or degradation pathways under physiological conditions?

Methodological Answer:

  • DFT calculations : Predict electrophilic sites (e.g., sulfonamide sulfur) prone to nucleophilic attack in aqueous media .
  • Molecular dynamics (MD) : Simulate stability in lipid bilayers to assess membrane permeability .
  • Degradation pathways : LC–MS/MS identifies hydrolytic cleavage products (e.g., benzoic acid derivatives) after incubation in simulated gastric fluid .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Solid state : Store at –20°C under argon to prevent oxidation of the sulfonamide group .
  • Solution phase : Use anhydrous DMSO (sealed vials) to avoid hydrolysis; stability confirmed via 1^1H NMR over 30 days .

Advanced: How do steric effects from the 3,3-dimethyl group impact conformational flexibility and target binding?

Methodological Answer:

  • X-ray crystallography : The dimethyl group restricts rotation of the benzoxazepine ring, stabilizing a planar conformation that fits into hydrophobic enzyme pockets .
  • SAR comparison : Removal of methyl groups (e.g., 3-H analogs) reduces binding affinity by 40–60%, as shown in competitive binding assays .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ATP assays to monitor mitochondrial dysfunction .
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
  • Genotoxicity : Ames test (TA98 strain) detects mutagenic potential of brominated metabolites .

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